molecular formula C11H10BrNO2 B8733058 5-Bromo-2-(1-methylethyl)-1H-isoindole-1,3(2H)-dione

5-Bromo-2-(1-methylethyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B8733058
M. Wt: 268.11 g/mol
InChI Key: IGYVZRGNKAVKMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(1-methylethyl)-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C11H10BrNO2 and its molecular weight is 268.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-(1-methylethyl)-1H-isoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(1-methylethyl)-1H-isoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Bromo-2-(1-methylethyl)-1H-isoindole-1,3(2H)-dione

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

5-bromo-2-propan-2-ylisoindole-1,3-dione

InChI

InChI=1S/C11H10BrNO2/c1-6(2)13-10(14)8-4-3-7(12)5-9(8)11(13)15/h3-6H,1-2H3

InChI Key

IGYVZRGNKAVKMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2=C(C1=O)C=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 5-bromo-1H-isoindole-1,3(2H)-dione (ABCR, 5.0 g) and triphenylphosphine (8.70 g) in tetrahydrofuran (THF) (100 mL) under nitrogen at room temperature was added di-t-butyl azodicarboxylate (7.64 g). The suspension was cooled in an ice/water bath and to this was added iso-propanol (2.032 mL). The reaction mixture was allowed to warm to room temperature to give a pale yellow solution. After 60 minutes, the solvent was removed in vacuo and the residue was dissolved in DCM (30 mL). This was applied to a 750 g silica cartridge and eluted with a gradient of 0-40% ethyl acetate in cyclohexane over 8CV. The required fractions were combined and evaporated in vacuo to give the title compound (5.27 g) as a pale yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.64 g
Type
reactant
Reaction Step Two
Quantity
2.032 mL
Type
reactant
Reaction Step Three

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